Aflatoxin B2

Description

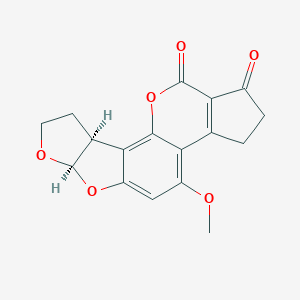

Structure

3D Structure

Properties

IUPAC Name |

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSYXEZEXMQWHT-WNWIJWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222535 | |

| Record name | Aflatoxin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Exhibits blue fluorescence; [Merck Index] Colorless to yellow solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Aflatoxin B2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals, Colorless to pale yellow crystals, Crystals from chloroform and pentane, Yellow crystals with blue fluorescence | |

CAS No. |

7220-81-7 | |

| Record name | Aflatoxin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7220-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007220817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aflatoxin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6aα,8,9,9aα-hexahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SKR7S646P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AFLATOXIN B2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

287.5 °C | |

| Record name | AFLATOXIN B2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Aflatoxin B2: A Technical Guide on Its Discovery, Properties, and Toxicological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflatoxin B2 (AFB2), a mycotoxin produced by Aspergillus flavus and Aspergillus parasiticus, represents a significant concern for food safety and public health. Though less potent than its counterpart, Aflatoxin B1, AFB2 is a classified carcinogen and contributes to the overall toxicity of aflatoxin-contaminated commodities. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed analytical methodologies for its detection. Furthermore, it delves into its toxicological effects, including LD50 values, and explores the known signaling pathways affected by its exposure. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with this mycotoxin.

Discovery and History

The discovery of aflatoxins is intrinsically linked to a veterinary crisis in 1960 in England, known as "Turkey X disease."[1][2][3][4][5] This mysterious ailment led to the death of over 100,000 young turkeys and was traced back to a shipment of Brazilian peanut meal used in their feed.[2][3][5] Intensive investigations into the toxic feed led to the isolation of a series of fluorescent compounds, which were named "aflatoxins" after one of the producing molds, Aspergillus flavus.[1][6]

The initial research focused on a highly toxic, blue-fluorescing compound designated Aflatoxin B1. Subsequent studies in 1963 led to the isolation and characterization of a second blue-fluorescing metabolite, this compound.[1][7] Chemical analysis revealed that this compound is the dihydro-derivative of Aflatoxin B1, meaning it has a saturated terminal furan ring.[7][8] This structural difference accounts for its reduced biological activity compared to Aflatoxin B1.[8] The main aflatoxins of significance are B1, B2, G1, and G2, all of which are produced by certain strains of Aspergillus flavus and Aspergillus parasiticus.[9][10]

Quantitative Data

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for developing analytical methods and understanding its environmental fate.

| Property | Value | Reference(s) |

| Molecular Formula | C17H14O6 | [9] |

| Molecular Weight | 314.29 g/mol | [9] |

| Appearance | Colorless to pale-yellow crystals | [10] |

| Melting Point | 287.5 °C | [9] |

| UV Absorption Maxima (in methanol) | 265 nm, 363 nm | [11] |

| Fluorescence | Blue under UV light | [7] |

| Solubility | Soluble in polar organic solvents like methanol, acetone, and chloroform; slightly soluble in water. | [10][12] |

| Stability | Unstable to UV light in the presence of oxygen and at extreme pH values (<3 or >10). | [10] |

Acute Toxicity of this compound

The acute toxicity of this compound, expressed as the median lethal dose (LD50), varies across different animal species. Table 2 provides a summary of reported LD50 values.

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) | |---|---|---| | Duckling (day old) | Oral | 1.7 |[6][9] | | Rat (female) | Oral | 18.0 |[13] | | Chick embryo | - | 0.03 |[13] |

Prevalence of this compound in Commodities

This compound, often found alongside Aflatoxin B1, contaminates a wide range of agricultural products. The levels of contamination can vary significantly based on geographical location, climate, and storage conditions. Table 3 provides an overview of reported this compound contamination in various commodities.

| Commodity | Geographic Region | This compound Concentration Range (µg/kg) | Reference(s) |

| Maize | Nandi County, Kenya | 0.17 - 5.3 | [1] |

| Maize | Global | Most nations have a maximum tolerable level of total aflatoxins ranging from 4 to 20 ng/g. | [14] |

| Peanuts | Harare, Zimbabwe | Not Detected - 426.4 (Total Aflatoxins) | [7] |

| Peanuts & Peanut Butter | Saudi Arabia | 2.69 - 14.43 (below ML); 15.65 - 973.21 (above ML) (Total Aflatoxins) | [11] |

| Tree Nuts (Almonds, Hazelnuts, Pistachios, etc.) | Tripoli, Libya | Brazilian almonds: 2.2-3.5; Peanuts: 7.6-8.4 | [15] |

| Tree Nuts | Global Systematic Review | Almond: 3.54 (AFT), 3.93 (AFB1); Walnut: 42.27 (AFT), 22.23 (AFB1); Hazelnut: 17.33 (AFT), 10.54 (AFB1) | [16] |

| Animal Feed | Khartoum State, Sudan | Average of 130.63 (Total Aflatoxins) | [17] |

| Animal Feed | Kerala, India | 20.07 - 361.43 (Total Aflatoxins B1+B2) | [18] |

Experimental Protocols

Accurate detection and quantification of this compound are essential for food safety monitoring and research. The following sections detail the methodologies for key analytical techniques.

Thin-Layer Chromatography (TLC)

Principle: TLC is a widely used, cost-effective method for the separation and semi-quantitative determination of aflatoxins. The separation is based on the differential partitioning of the toxins between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.

Methodology:

-

Extraction:

-

Homogenize a 50 g sample with 250 ml of a chloroform:water (or methanol:water) solution in a blender for 2-3 minutes.

-

Filter the extract through filter paper.

-

Collect the filtrate and evaporate it to dryness under a vacuum.

-

Redissolve the residue in a small, known volume of benzene or chloroform.[3]

-

-

Chromatography:

-

Spot a known volume of the sample extract and this compound standard onto a silica gel TLC plate.

-

Develop the plate in a chromatography tank containing a suitable solvent system, such as chloroform:acetone (9:1 v/v).[5]

-

Allow the solvent front to migrate up the plate.

-

Remove the plate from the tank and air dry.

-

-

Detection and Quantification:

-

Visualize the separated spots under long-wave UV light (365 nm). This compound will appear as a blue fluorescent spot.

-

Compare the fluorescence intensity and the retention factor (Rf) of the sample spot with that of the standard for semi-quantitative estimation.

-

For more accurate quantification, a densitometer can be used to measure the fluorescence intensity.[2]

-

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC offers high resolution and sensitivity for the quantification of this compound. The separation is achieved on a stationary phase packed in a column, and the eluting compounds are detected by a fluorescence detector.

Methodology:

-

Extraction and Clean-up:

-

Extract the sample as described for TLC.

-

For complex matrices, a clean-up step using immunoaffinity columns (IAC) specific for aflatoxins is highly recommended to remove interfering substances.[7]

-

Pass the diluted extract through the IAC, wash the column, and then elute the aflatoxins with methanol.

-

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of water, methanol, and acetonitrile is typically employed in an isocratic or gradient elution mode.[19]

-

Injection Volume: Inject a known volume (e.g., 20 µL) of the cleaned-up extract.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

Detection:

-

Fluorescence Detector: Set the excitation wavelength to 365 nm and the emission wavelength to 450 nm.[19][20]

-

Post-Column Derivatization (for enhanced detection of Aflatoxin B1 and G1): While not essential for B2 and G2, which are naturally fluorescent, post-column derivatization with iodine or bromine can be used to enhance the fluorescence of B1 and G1 if they are being analyzed simultaneously.[4]

-

-

Quantification:

-

Create a calibration curve using this compound standards of known concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides the highest level of sensitivity and selectivity for the analysis of this compound. It combines the separation power of LC with the specific identification and quantification capabilities of tandem mass spectrometry.

Methodology:

-

Extraction and Clean-up:

-

Follow the same extraction and clean-up procedures as for HPLC.

-

-

Liquid Chromatography:

-

Utilize a C18 column with a mobile phase gradient of water and methanol containing a modifier like ammonium acetate or formic acid to improve ionization.[8]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for this compound (m/z 315) and monitoring for specific product ions (e.g., m/z 287, 259) after fragmentation in the collision cell. This high specificity allows for accurate quantification even in complex matrices.[8][17]

-

-

Quantification:

-

Prepare a calibration curve using this compound standards.

-

Quantify this compound in the sample based on the peak area of the specific MRM transition.

-

Signaling Pathways and Mechanisms of Toxicity

While Aflatoxin B1 is the most potent of the aflatoxins, this compound also contributes to toxicity, primarily through its metabolic activation and the subsequent induction of oxidative stress.

Biotransformation of this compound

This compound undergoes metabolic transformation in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes. A key metabolic step is the conversion of this compound to Aflatoxin M2, a hydroxylated metabolite.[21] In some animal species, particularly ducks, this compound can also be converted to the more potent Aflatoxin B1, significantly increasing its toxicity.[3][5]

Caption: Biotransformation pathway of this compound.

Oxidative Stress and NF-κB Signaling Pathway

This compound, like other aflatoxins, is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the cell.[22][23] This oxidative stress is a key driver of its toxic effects.

The increased production of ROS can lead to damage to cellular macromolecules, including lipids, proteins, and DNA. This cellular damage can activate various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[20][24] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Its activation by aflatoxin-induced oxidative stress can lead to the expression of pro-inflammatory genes, contributing to liver injury and promoting the development of cancer.[13][25]

Caption: this compound-induced oxidative stress and NF-κB signaling.

Interaction with p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to DNA damage. Aflatoxin B1 is well-known to cause a specific mutation in the p53 gene (R249S), which is a hallmark of aflatoxin-induced hepatocellular carcinoma.[26][27] While the direct mutagenic effect of this compound on the p53 gene is less characterized, exposure to aflatoxins can lead to the activation of the p53 signaling pathway as a response to cellular stress and DNA damage.[28][29] However, the sustained activation of this pathway can also contribute to cellular apoptosis and tissue damage.

Conclusion

This compound, discovered in the wake of the "Turkey X disease" outbreak, remains a significant mycotoxin of concern in the global food supply. Its presence in a wide array of agricultural commodities necessitates robust and sensitive analytical methods for its detection and quantification. This technical guide has provided a comprehensive overview of the history, physicochemical properties, and analytical protocols for this compound. Furthermore, it has shed light on its mechanisms of toxicity, highlighting the induction of oxidative stress and the activation of the NF-κB signaling pathway as key events in its pathogenesis. A deeper understanding of these molecular mechanisms is crucial for the development of effective strategies to mitigate the health risks posed by this compound and other aflatoxins. Continued research in this area is essential for ensuring the safety of our food and feed, and for the development of potential therapeutic interventions for aflatoxin-related diseases.

References

- 1. Assessing Aflatoxin Exposure Risk from Peanuts and Peanut Products Imported to Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. peanutsusa.com [peanutsusa.com]

- 4. Biosynthetic relationship among aflatoxins B1, B2, M1, and M2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of this compound by animal and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicaljournals.com [chemicaljournals.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Mycotoxin Biotransformation by Native and Commercial Enzymes: Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Occurrence of total aflatoxins (B1, B2, G1, G2) in commercial peanut and peanut butter from the Saudi market in the period from 2015 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mycotoxinsite.com [mycotoxinsite.com]

- 13. Chlorogenic Acid Alleviated AFB1-Induced Hepatotoxicity by Regulating Mitochondrial Function, Activating Nrf2/HO-1, and Inhibiting Noncanonical NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Global Risk Assessment of Aflatoxins in Maize and Peanuts: Are Regulatory Standards Adequately Protective? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcmas.com [ijcmas.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Aflatoxin Biosynthesis Is a Novel Source of Reactive Oxygen Species—A Potential Redox Signal to Initiate Resistance to Oxidative Stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pathological Role of Oxidative Stress in Aflatoxin-Induced Toxicity in Different Experimental Models and Protective Effect of Phytochemicals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Immunotoxicity of ochratoxin A and aflatoxin B1 in combination is associated with the nuclear factor kappa B signaling pathway in 3D4/21 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. almonds.org [almonds.org]

- 26. Aflatoxin B1 alters the expression of p53 in cytochrome P450-expressing human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Aflatoxin B2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxin B2 (AFB2) is a mycotoxin produced by certain species of Aspergillus fungi, most notably Aspergillus flavus and Aspergillus parasiticus.[1] As a dihydro derivative of the highly potent carcinogen Aflatoxin B1, AFB2 is a significant contaminant in a variety of agricultural commodities, including grains, nuts, and oilseeds, posing a considerable threat to human and animal health.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and toxicological profile of this compound. It also includes detailed experimental protocols for its detection and quantification, aimed at supporting research and development efforts in toxicology and drug development.

Chemical Structure and Properties

This compound is a bifuranocoumarin compound characterized by a hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene skeleton with oxygen functionality at positions 1, 4, and 11. Its chemical structure is closely related to Aflatoxin B1, differing by the saturation of the terminal furan ring.

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below, providing a comparative overview of its fundamental characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄O₆ | [2] |

| Molecular Weight | 314.29 g/mol | [2] |

| Appearance | Colorless to pale-yellow crystals | [2] |

| Melting Point | 287.5 °C | [2] |

| Specific Optical Rotation | [α]D²⁵ = -492° (c=0.1 in chloroform) | [2] |

| Solubility | Soluble in methanol, ethanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Sparingly soluble in water. | [3] |

| UV/Vis Absorption Maxima (in ethanol) | 265 nm, 363 nm | [2] |

| Fluorescence | Exhibits blue fluorescence under UV light. | [2] |

Toxicological Profile and Mechanism of Action

While less potent than Aflatoxin B1, this compound is a recognized toxin and potential carcinogen.[1] Its toxicity is primarily mediated through its metabolic activation and subsequent interaction with cellular macromolecules, leading to cellular damage and disruption of normal cellular processes.

The primary mechanism of this compound's toxicity involves its metabolic conversion and subsequent covalent binding to DNA, forming DNA adducts.[2] Although the rate of adduct formation is significantly lower than that of Aflatoxin B1, these adducts can lead to mutations and interfere with DNA replication and transcription.[2] The major DNA adduct formed is 2,3-dihydro-2-(N⁷-guanyl)-3-hydroxyaflatoxin B1.[2][4][5]

Furthermore, aflatoxins, including B2, have been shown to inhibit RNA polymerase activity, thereby disrupting protein synthesis.[2] The order of inhibitory effect on RNA polymerase II is generally B1 > G1 > B2 > G2.[2] Exposure to UV light can also induce the production of singlet oxygen by aflatoxins, which can in turn activate them into mutagenic and DNA-binding species.[2]

Logical Workflow of this compound's Mechanism of Action

Caption: Logical workflow of this compound's mechanism of action.

Experimental Protocols

Accurate detection and quantification of this compound in various matrices are crucial for food safety and toxicological research. The following are detailed methodologies for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Analysis of this compound by HPLC with Fluorescence Detection (HPLC-FLD)

This method is widely used for the routine analysis of aflatoxins and relies on their native fluorescence, which can be enhanced by post-column derivatization.

1. Sample Preparation (Solid Samples e.g., Grains, Nuts)

-

Homogenization: Weigh 25 g of a finely ground, homogenized sample into a blender jar.

-

Extraction: Add 5 g of sodium chloride and 125 mL of methanol/water (60:40, v/v). Blend at high speed for 2 minutes.

-

Filtration: Filter the extract through a fluted filter paper.

-

Dilution: Dilute 15 mL of the filtrate with 30 mL of purified water.

-

Immunoaffinity Column Cleanup: Pass the diluted extract through an Aflatoxin B-series immunoaffinity column at a flow rate of 1-2 drops per second.

-

Washing: Wash the column with 15 mL of purified water.

-

Elution: Elute the aflatoxins from the column with 1.5 mL of methanol.

-

Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the residue in a suitable volume of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with water/methanol/acetonitrile (60:20:20, v/v/v) at a flow rate of 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength of 365 nm and an emission wavelength of 450 nm.[6][7]

3. Post-Column Derivatization (Optional but Recommended for Enhanced Sensitivity)

-

A post-column photochemical reactor (UVE) or a Kobra Cell can be used to enhance the fluorescence of Aflatoxin B1 and G1, which may be present alongside B2.[8]

Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it an excellent confirmatory method for aflatoxin analysis.

1. Sample Preparation (Modified QuEChERS Method)

-

Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile/water/formic acid (79:20:1, v/v/v). For dry samples, add 10 mL of water and vortex for 1 minute before adding the organic solvent. Vortex or shake vigorously for 20 minutes.[9]

-

Salting-Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Immediately vortex for 1 minute.[9]

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.[9]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18. Vortex for 1 minute.[9]

-

Final Centrifugation: Centrifuge at 12,000 rpm for 5 minutes. Transfer an aliquot of the supernatant for LC-MS/MS analysis.[9]

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using (A) 10 mM ammonium acetate in water and (B) methanol. A typical gradient could be: 0-1 min (95% A), linear gradient to 5% A from 1-10 min, hold at 5% A for 2 min, and return to 95% A for re-equilibration.[9][10][11]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for this compound: Precursor ion (m/z) 315.1 → Product ions (e.g., m/z 287.1, 259.1). The specific transitions and collision energies should be optimized for the instrument used.

-

Experimental Workflow for LC-MS/MS Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

This compound remains a significant concern in food safety and public health. A thorough understanding of its chemical properties, mechanism of action, and reliable analytical methods for its detection are paramount for risk assessment and mitigation strategies. This technical guide provides a consolidated resource for researchers and professionals, offering both fundamental data and practical experimental protocols to aid in the ongoing efforts to understand and control the impact of this mycotoxin.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound | C17H14O6 | CID 2724360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Contamination of Aflatoxins Induces Severe Hepatotoxicity Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural identification of the major DNA adduct formed by aflatoxin B1 in vitro. | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. chem-agilent.com [chem-agilent.com]

- 11. agilent.com [agilent.com]

An In-depth Technical Guide on Aspergillus flavus and Aflatoxin B2 Production

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus flavus is a ubiquitous saprophytic fungus found in soil and decaying vegetation. It is also an opportunistic pathogen of several important agricultural crops, including maize, peanuts, cottonseed, and tree nuts.[1] The fungus is notorious for its ability to produce aflatoxins, a group of highly toxic and carcinogenic secondary metabolites.[2][3][4] Aflatoxins pose a significant threat to global food security and public health, causing substantial economic losses and severe health issues in both humans and livestock.[5]

There are over 20 known aflatoxins, with the most common being aflatoxins B1 (AFB1), B2 (AFB2), G1 (AFG1), and G2 (AFG2).[6] A. flavus typically produces only the B-type aflatoxins.[7][8] Aflatoxin B1 is considered the most potent natural carcinogen known, while AFB2, a dihydrogenated derivative of AFB1, is also toxic and contributes to the overall toxicity of contaminated commodities.[9][10] Although less carcinogenic than AFB1, AFB2's presence is a significant concern, and understanding its biosynthesis and regulation is critical for developing effective strategies to mitigate aflatoxin contamination.[9] This guide provides a comprehensive technical overview of the mechanisms governing AFB2 production in A. flavus, detailed experimental protocols for its study, and quantitative data on influencing factors.

The Biology of Aspergillus flavus

A. flavus is a Deuteromycete, meaning it primarily reproduces asexually. Its life cycle involves the formation of resilient structures that enable its survival and dispersal.

-

Conidia: These are asexual spores produced on structures called conidiophores. They serve as the primary inoculum for infecting host plants and are easily dispersed by wind and insects.[11]

-

Sclerotia: Under unfavorable conditions, the fungus can form hardened, dormant structures called sclerotia. These allow the fungus to overwinter in soil and crop debris, germinating to produce new conidia when conditions become favorable.[11] The formation of sclerotia is often linked to aflatoxin production.[1]

Genomic analysis has revealed that A. flavus possesses a genome of approximately 37 Mb, containing around 12,000 predicted genes.[12][13] Notably, its genome harbors at least 56 gene clusters predicted to be involved in the synthesis of various secondary metabolites, many of which are not expressed under standard laboratory conditions.[2][4][14] This vast metabolic potential underscores the complexity of the fungus and the challenges in controlling its toxigenicity.

Biosynthesis of Aflatoxin B2

The production of aflatoxins is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by a dedicated gene cluster.

The Aflatoxin Gene Cluster

In A. flavus, the genes required for aflatoxin biosynthesis are located within a 70-80 kb region on chromosome 3.[6][7] This cluster contains approximately 30 genes, including structural genes encoding the biosynthetic enzymes and regulatory genes that control their expression.[12]

The key pathway-specific transcriptional regulator is AflR , a zinc-finger DNA-binding protein that activates the expression of most structural genes in the cluster by binding to their promoter regions.[7] Another gene, AflS (previously AflJ), located adjacent to aflR, is also involved in the regulation of the pathway, though its exact mechanism is less understood.[6]

The Biochemical Pathway

Aflatoxins are polyketide-derived compounds. The biosynthesis begins with acetate and proceeds through a series of intermediates. Norsolorinic acid is the first stable precursor in the pathway.[15] The pathway for AFB1 and AFB2 diverges at the later stages. While AFB1 is synthesized from the precursor O-methylsterigmatocystin (OMST), AFB2 is synthesized from Dihydro-O-methylsterigmatocystin (DHOMST).[16] This indicates two separate, parallel branches in the final steps of the pathway.

The key difference arises from the reduction of versicolorin A (VERA) to versicolorin B (VERB) or dihydrosterigmatocystin (DHST) to lead to the B2 pathway.

Caption: Aflatoxin B1 and B2 Biosynthesis Pathway.

Regulation of Aflatoxin Production

Aflatoxin biosynthesis is tightly controlled by a complex regulatory network that integrates environmental signals with developmental processes.

The Velvet (VeA/LaeA) Regulatory Complex

A key global regulatory system in Aspergillus species is the Velvet complex, which consists of the proteins VeA, VelB, and the master regulator LaeA.[11][17] This complex coordinates secondary metabolism and fungal development (conidiation and sclerotia formation) in response to light.[7]

-

LaeA: A nuclear protein proposed to have methyltransferase activity, LaeA is a global regulator of secondary metabolism.[17] Deletion of laeA results in the silencing of numerous secondary metabolite gene clusters, including the aflatoxin cluster, leading to a loss of aflatoxin production.[11][17]

-

VeA: This protein acts as a bridge, linking light signals to fungal development and secondary metabolism. In the dark, VeA enters the nucleus and forms a complex with VelB and LaeA, which is necessary to activate the expression of aflatoxin genes.[7] In the presence of light, VeA remains in the cytoplasm, preventing the formation of the active nuclear complex.[7]

Studies have shown that deletion of either veA or laeA in A. flavus significantly reduces or completely abolishes aflatoxin production.[1][11]

Caption: The Velvet (VeA/LaeA) regulatory complex in A. flavus.

Environmental and Nutritional Factors

Aflatoxin production is highly sensitive to environmental conditions. Optimizing these factors is crucial for maximizing yield in a laboratory setting, while controlling them is key to preventing contamination in agriculture. Factors such as oxidative stress, temperature, and water activity can trigger transcriptomic changes in the fungus, affecting the expression of secondary metabolite gene clusters.[18][19]

Data Presentation: Factors Influencing this compound Production

The following table summarizes the optimal conditions for A. flavus growth and the production of aflatoxins, including AFB2. These values can vary between different strains of the fungus.

| Factor | Optimal Range for Aflatoxin Production | Notes |

| Temperature | 28°C - 35°C | Growth can occur over a wider range, but toxin production is more restricted. Production is significantly lower below 20°C or above 37°C.[20][21] |

| Water Activity (aw) | 0.95 - 0.99 | High water activity is essential for significant toxin production. A. flavus can grow at lower aw (down to ~0.82), but toxin synthesis is often inhibited.[19][21] |

| pH | 4.0 - 6.0 | The fungus can tolerate a wide pH range, but slightly acidic conditions are generally more conducive to aflatoxin synthesis.[20][22] |

| Carbon Source | Sucrose, Glucose | Simple sugars are readily metabolized and support high levels of aflatoxin production. Complex carbohydrates can also be used.[20] |

| Nitrogen Source | Ammonium sulfate, Peptone | The type and concentration of the nitrogen source can significantly impact yields.[20] |

| Atmosphere | Aerobic | Aflatoxin biosynthesis is an oxygen-dependent process. Limited oxygen can severely restrict or halt production.[23] |

| Light | Darkness | As mediated by the Velvet complex, darkness promotes the nuclear localization of VeA, leading to the activation of the aflatoxin gene cluster.[7][21] |

Experimental Protocols

This section provides standardized methodologies for the culture of A. flavus and the subsequent extraction and quantification of this compound.

Fungal Culture and Aflatoxin Production

This protocol describes the cultivation of A. flavus on a solid agar medium to induce aflatoxin production.

-

Strain and Media Preparation:

-

Use a known toxigenic strain of Aspergillus flavus.

-

Prepare Yeast Extract Sucrose (YES) agar medium (2% yeast extract, 15% sucrose, 2% agar). Autoclave and pour into sterile 90 mm Petri dishes.

-

-

Inoculation:

-

Prepare a spore suspension of A. flavus in sterile water containing 0.05% Tween 80 to a final concentration of approximately 106 spores/mL.[24]

-

Centrally inoculate each YES agar plate with 10 µL of the spore suspension.

-

-

Incubation:

-

Harvesting:

-

After incubation, the fungal culture (mycelia and agar) is ready for aflatoxin extraction.

-

This compound Extraction

This protocol is suitable for extracting aflatoxins from fungal cultures or contaminated solid matrices like grains.

-

Homogenization:

-

Take the entire content of one Petri dish (fungal mass + agar) and place it in a blender jar.

-

Add 100 mL of a methanol/water (70:30, v/v) solution.

-

Blend at high speed for 3 minutes to create a homogenized extract.

-

-

Filtration and Dilution:

-

Filter the homogenate through a qualitative filter paper into a clean flask.

-

Take a 10 mL aliquot of the filtered extract and dilute it with 40 mL of phosphate-buffered saline (PBS) to reduce the methanol concentration. This is crucial for the subsequent cleanup step.

-

-

Immunoaffinity Column (IAC) Cleanup:

-

Pass the diluted extract through an Aflatoxin B1/B2 specific immunoaffinity column at a slow, steady flow rate (1-2 drops per second).[25] The antibodies in the column will bind specifically to the aflatoxins.

-

Wash the column with 10-20 mL of sterile deionized water to remove impurities.

-

Elute the bound aflatoxins from the column by slowly passing 2 mL of HPLC-grade methanol through it. Collect the eluate in a clean vial.

-

-

Sample Preparation for HPLC:

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase. The sample is now ready for quantification.

-

This compound Quantification by HPLC-FLD

High-Performance Liquid Chromatography with Fluorescence Detection is the standard method for sensitive and specific quantification of aflatoxins.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector (FLD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of water, methanol, and acetonitrile (e.g., 55:30:15, v/v/v).[26]

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detection: Excitation wavelength of 365 nm and an emission wavelength of 450 nm. This compound is naturally fluorescent and does not require post-column derivatization.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ng/mL).[27]

-

Inject each standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area against concentration.

-

-

Sample Analysis:

-

Inject the prepared sample extract into the HPLC system under the same conditions as the standards.

-

Identify the AFB2 peak based on its retention time compared to the standard.

-

Quantify the concentration of AFB2 in the sample by interpolating its peak area on the calibration curve.

-

Calculate the final concentration in the original sample (e.g., in µg/kg) by accounting for all dilution and concentration factors used during the extraction and preparation steps.

-

Caption: Experimental workflow for AFB2 analysis.

Conclusion

Aspergillus flavus remains a formidable challenge in agriculture and food safety due to its production of aflatoxins. This compound, while less potent than its B1 counterpart, is a significant contributor to the overall toxic load and a marker of contamination. A thorough understanding of the genetic and regulatory networks governing its synthesis, particularly the central role of the Velvet complex and the influence of environmental factors, is paramount for developing targeted intervention strategies. The methodologies detailed in this guide provide a robust framework for researchers to accurately cultivate the fungus, induce toxin production, and perform precise quantification, thereby facilitating further research into novel inhibitors, biocontrol agents, and detoxification methods aimed at mitigating the global impact of aflatoxin contamination.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus [frontiersin.org]

- 4. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aflatoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aflatoxin Biosynthesis Cluster Gene cypA Is Required for G Aflatoxin Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Rupa Health [rupahealth.com]

- 10. Frontiers | Structural Analysis and Biological Toxicity of Aflatoxins B1 and B2 Degradation Products Following Detoxification by Ocimum basilicum and Cassia fistula Aqueous Extracts [frontiersin.org]

- 11. Distinct Roles for VeA and LaeA in Development and Pathogenesis of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Aspergillus flavus genomics as a tool for studying the mechanism of aflatoxin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Differential Expression of Genes Related to Growth and Aflatoxin Synthesis in Aspergillus flavus When Inhibited by Bacillus velezensis Strain B2 | MDPI [mdpi.com]

- 16. Enzymological evidence for separate pathways for aflatoxin B1 and B2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Transcriptomic responses of Aspergillus flavus to temperature and oxidative stresses during aflatoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RNA-Seq-Based Transcriptome Analysis of Aflatoxigenic Aspergillus flavus in Response to Water Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. researchgate.net [researchgate.net]

- 23. Production of aflatoxin by an Aspergillus flavus isolate cultured under a limited oxygen supply - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Potential for aflatoxin B1 and B2 production by Aspergillus flavus strains isolated from rice samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Intermediates of the Aflatoxin B2 Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxins are a group of mycotoxins produced by certain species of Aspergillus fungi, most notably Aspergillus flavus and Aspergillus parasiticus. These toxins are potent carcinogens and pose a significant threat to food safety and public health. Among the various types of aflatoxins, Aflatoxin B2 (AFB2) is a dihydrofuran derivative of Aflatoxin B1 (AFB1), the most toxic and well-studied of the group. While sharing structural similarities with AFB1, the biosynthetic pathway of AFB2 diverges at a key intermediate, leading to a distinct molecular structure and slightly different biological activity. Understanding the intermediates and enzymatic conversions in the AFB2 biosynthesis pathway is crucial for developing strategies to inhibit its formation and for designing novel therapeutics targeting this pathway.

This technical guide provides a comprehensive overview of the core intermediates in the this compound biosynthesis pathway. It includes a detailed description of the pathway, quantitative data on enzyme kinetics, and detailed experimental protocols for the analysis of these compounds. The guide is intended for researchers, scientists, and drug development professionals working in the fields of mycotoxicology, fungal genetics, and drug discovery.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that convert early precursors into the final toxic metabolite. The pathway is closely related to that of Aflatoxin B1, with both pathways sharing several enzymes. However, a key distinction lies in the saturation of the terminal furan ring, which occurs at an earlier stage in the AFB2 pathway.

The generally accepted pathway for the later stages of this compound biosynthesis begins with the intermediate Versicolorin B (VERB) . From VERB, the pathway proceeds through the following key intermediates:

-

Dihydrodemethylsterigmatocystin (DHDMST): VERB is converted to DHDMST.

-

Dihydrosterigmatocystin (DHST): DHDMST is then methylated to form DHST. This reaction is catalyzed by an O-methyltransferase I.

-

Dihydro-O-methylsterigmatocystin (DHOMST): A second methylation step, catalyzed by O-methyltransferase A, converts DHST to DHOMST.[1]

-

This compound (AFB2): The final step involves the conversion of DHOMST to AFB2, a reaction catalyzed by an oxidoreductase.[2]

It is important to note that the enzymes involved in the later stages of the AFB2 pathway, specifically the methyltransferase and the oxidoreductase, are believed to be the same enzymes that catalyze the corresponding steps in the AFB1 pathway (the conversion of Sterigmatocystin to O-methylsterigmatocystin and subsequently to AFB1).[2] However, these enzymes exhibit different affinities for the respective substrates of each pathway.

The genetic basis for this pathway is located within a 75-kb gene cluster in the fungal genome. Key genes encoding the enzymes responsible for the later stages of AFB2 biosynthesis include:

-

omtA (also referred to as aflP): Encodes the O-methyltransferase A responsible for the conversion of DHST to DHOMST.[1][3]

-

ordA (also referred to as aflQ): Encodes the oxidoreductase that catalyzes the final conversion of DHOMST to AFB2.[3]

The regulation of these genes is complex and involves pathway-specific transcription factors such as AflR and AflS.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway provides valuable insights into the efficiency of enzymatic conversions and the relative abundance of intermediates. The following table summarizes key quantitative data related to the enzymes involved in the later stages of the pathway.

| Enzyme | Substrate | Product | K_m Value (µM) | Notes | Reference |

| Homogeneous Methyltransferase (MT) | Dihydrosterigmatocystin (DHST) | Dihydro-O-methylsterigmatocystin (DHOMST) | 22.5 | The enzyme shows a higher affinity for Sterigmatocystin (ST), the corresponding substrate in the AFB1 pathway (K_m = 2.0 µM). | [2] |

| Partially Purified Oxidoreductase (OR) | Dihydro-O-methylsterigmatocystin (DHOMST) | This compound (AFB2) | 13.4 | The enzyme exhibits a higher preference for O-methylsterigmatocystin (OMST), the substrate in the AFB1 pathway (K_m = 1.2 µM). | [2] |

Experimental Protocols

Quantification of this compound and its Precursors by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of this compound and its precursors, Dihydrosterigmatocystin (DHST) and Dihydro-O-methylsterigmatocystin (DHOMST), in fungal cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. Sample Preparation (from Fungal Culture Broth)

-

Extraction:

-

To 1 mL of fungal culture broth, add 2 mL of a mixture of acetonitrile/water/formic acid (80:19:1, v/v/v).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Clean-up (Optional, for complex matrices):

-

Pass the supernatant through a 0.22 µm syringe filter.

-

For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.

-

-

Final Preparation:

-

Evaporate the solvent from the filtered extract under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

b. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

-

Gradient: A linear gradient starting from 10% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 315.1 -> Product ions (m/z) 287.1, 259.1

-

Dihydro-O-methylsterigmatocystin (DHOMST): Precursor ion (m/z) 343.1 -> Product ions (m/z) 311.1, 283.1 (Note: These are predicted transitions and may need optimization).

-

Dihydrosterigmatocystin (DHST): Precursor ion (m/z) 329.1 -> Product ions (m/z) 297.1, 269.1 (Note: These are predicted transitions and may need optimization).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.

-

c. Quantification

-

Prepare a series of standard solutions of this compound, DHST, and DHOMST of known concentrations in the initial mobile phase.

-

Generate a calibration curve for each analyte by plotting the peak area against the concentration.

-

Determine the concentration of the analytes in the samples by interpolating their peak areas on the respective calibration curves.

In Vitro O-Methyltransferase Assay

This protocol describes a method to measure the activity of the O-methyltransferase involved in the conversion of Dihydrosterigmatocystin (DHST) to Dihydro-O-methylsterigmatocystin (DHOMST).

a. Enzyme Preparation

-

Fungal Culture: Grow the Aspergillus strain of interest in a suitable liquid medium (e.g., Yeast Extract Sucrose - YES broth) for 3-5 days at 28°C with shaking.

-

Mycelia Collection: Harvest the mycelia by filtration through cheesecloth and wash with sterile distilled water.

-

Cell-Free Extract Preparation:

-

Grind the mycelia to a fine powder in liquid nitrogen using a mortar and pestle.

-

Resuspend the powder in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

The supernatant is the crude enzyme extract. For higher purity, further purification steps like ammonium sulfate precipitation and chromatography can be performed.

-

b. Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Dihydrosterigmatocystin (DHST) (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

5 mM MgCl₂

-

Enzyme extract (appropriate amount to ensure linear reaction rate)

-

Total volume: 100 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding 100 µL of ice-cold methanol.

-

Analysis:

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the formation of Dihydro-O-methylsterigmatocystin (DHOMST) using LC-MS/MS as described in the previous protocol.

-

-

Calculation of Enzyme Activity:

-

Quantify the amount of DHOMST produced.

-

Enzyme activity can be expressed as pmol or nmol of product formed per minute per mg of protein.

-

Mandatory Visualizations

This compound Biosynthesis Pathway

Caption: The late stages of the this compound biosynthesis pathway.

Experimental Workflow for Aflatoxin Analysis

Caption: A typical experimental workflow for the analysis of aflatoxins.

Conclusion

A thorough understanding of the this compound biosynthesis pathway intermediates is paramount for the development of effective control strategies against aflatoxin contamination in food and feed. This technical guide has provided a detailed overview of the key intermediates, the enzymes catalyzing their conversion, and the genes responsible for their production. The quantitative data on enzyme kinetics offer valuable parameters for modeling the pathway and for identifying potential targets for inhibition. Furthermore, the detailed experimental protocols for the quantification of AFB2 and its precursors, as well as for in vitro enzyme assays, provide practical guidance for researchers in this field. Continued research into the intricacies of this pathway will undoubtedly pave the way for innovative solutions to mitigate the global threat posed by aflatoxins.

References

Aflatoxin B2: An In-depth Technical Guide to its Fluorescence Properties for Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxin B2 (AFB2), a mycotoxin produced by Aspergillus flavus and Aspergillus parasiticus, is a significant contaminant in agricultural commodities, posing a considerable threat to human and animal health.[1] Structurally similar to its more potent counterpart, Aflatoxin B1, AFB2 is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC).[1] The inherent fluorescent properties of this compound form the cornerstone of many sensitive and selective analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the core fluorescence characteristics of this compound, detailed experimental protocols for its detection, and a summary of key quantitative data to aid researchers and professionals in the fields of food safety, toxicology, and drug development.

Core Fluorescence Properties of this compound

This compound is characterized by its native blue fluorescence under ultraviolet (UV) light.[2] This intrinsic property allows for its detection without the need for fluorescent labeling, simplifying analytical procedures. The photophysical behavior of this compound is influenced by its molecular structure and the surrounding microenvironment.

Excitation and Emission Spectra

The fluorescence of this compound is initiated by the absorption of UV radiation, leading to the excitation of its electrons to a higher energy state. The subsequent relaxation of these electrons back to the ground state results in the emission of light at a longer wavelength, a phenomenon known as the Stokes shift.

The excitation maximum for this compound is typically observed around 360-365 nm .[3] Upon excitation at this wavelength, the molecule emits a characteristic blue fluorescence with an emission maximum generally reported in the range of 425-450 nm .[1][4]

Photophysical Parameters

However, a related parameter, the singlet oxygen quantum yield (ΦΔ), has been reported for this compound as 0.59 .[5][6] Singlet oxygen generation is a competing de-excitation pathway to fluorescence. This relatively high value suggests that a significant portion of the excited this compound molecules may undergo intersystem crossing to the triplet state, which then sensitizes the formation of singlet oxygen, rather than de-exciting via fluorescence. This could imply a moderate to low fluorescence quantum yield.

Data Presentation: Quantitative Fluorescence Properties

The following tables summarize the key quantitative data related to the fluorescence properties of this compound.

Table 1: Spectral Characteristics of this compound

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | 360 - 365 nm | [3] |

| Emission Wavelength (λem) | 425 - 450 nm | [1][4] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.59 | [5][6] |

| Fluorescence Quantum Yield (Φf) | Not Reported | - |

| Fluorescence Lifetime (τ) | Not Reported | - |

Table 2: Influence of Solvent on this compound Fluorescence

The solvent environment can significantly impact the fluorescence intensity and the position of the emission maximum of this compound. This is due to solvent polarity and its ability to stabilize the excited state of the fluorophore.

| Solvent | Relative Fluorescence Intensity* | Emission Maximum (λem) (nm) | Stokes Shift (nm)** | Reference(s) |

| Acetonitrile | 126.40 | 430 | 70 | [5] |

| Methanol | 28.22 | 440 | 80 | [5] |

| Ethanol | 32.67 | 435 | 75 | [5] |

| Chloroform | 97.00 | 425 | 65 | [5] |

| Dichloromethane | 117.83 | 428 | 68 | [5] |

| Ethyl acetate | 22.00 | 432 | 72 | [5] |

| Oleic acid | 27.00 | 445 | 85 | [5] |

| Water | 68.82 | 438 | 78 | [5] |

*Relative fluorescence intensity is compared to a baseline, with higher numbers indicating stronger fluorescence. Data is sourced from a single study for consistency.[5] **Stokes shift is calculated as the difference between the emission maximum and the excitation maximum (assumed to be 360 nm for this calculation based on the cited study).[5]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for this compound using HPLC-FLD

The limits of detection (LOD) and quantification (LOQ) are critical parameters for analytical methods and are influenced by the entire experimental setup, including the instrument, sample matrix, and cleanup procedures. The values below are indicative of the sensitivity achievable with High-Performance Liquid Chromatography coupled with Fluorescence Detection (HPLC-FLD).

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference(s) |

| Raisins | 0.025 | 0.075 | [4] |

| Peanuts | 0.025 | 0.075 | [4] |

| Corn | 0.008 | - | - |

| Sesame Paste | - | - | [2] |

Experimental Protocols

The following section details a generalized experimental protocol for the detection of this compound using HPLC with fluorescence detection. This protocol is a composite of several cited methods and should be optimized for specific matrices and instrumentation.

Sample Preparation: Extraction and Immunoaffinity Column Cleanup

This protocol is suitable for solid matrices like grains and nuts.

Materials:

-

Sample (e.g., ground corn, peanuts)

-

Methanol/water (e.g., 80:20, v/v)

-

Phosphate-buffered saline (PBS)

-

Immunoaffinity columns (IAC) specific for aflatoxins

-

HPLC grade methanol

-

Vortex mixer

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm)

Procedure:

-

Extraction:

-

Weigh a homogenized sample (e.g., 25 g) into a blender jar.

-

Add an extraction solvent (e.g., 100 mL of methanol/water).

-

Blend at high speed for a specified time (e.g., 2 minutes).

-

Filter the extract through a fluted filter paper.

-

-

Dilution:

-

Take a known volume of the filtrate (e.g., 10 mL) and dilute it with PBS (e.g., 40 mL).

-

Mix thoroughly.

-

-

Immunoaffinity Column Cleanup:

-

Pass the diluted extract through an aflatoxin-specific immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Wash the column with purified water (e.g., 2 x 10 mL) to remove interfering compounds.

-

Dry the column by passing air through it.

-

-

Elution:

-

Elute the bound aflatoxins from the column with HPLC grade methanol (e.g., 1.5 mL).

-

Collect the eluate in a clean vial.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 500 µL).

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC-FLD Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Fluorescence Detector (FLD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of water, methanol, and acetonitrile. A common isocratic mobile phase is a mixture of water:methanol:acetonitrile (e.g., 60:20:20, v/v/v).

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 20 - 100 µL.

-

Fluorescence Detector Settings:

-

Excitation Wavelength: 365 nm

-

Emission Wavelength: 435 nm

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample extract into the HPLC system.

-

Monitor the chromatogram for the peak corresponding to this compound based on its retention time, which is determined by running a certified this compound standard under the same conditions.

-

Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve generated from a series of known concentrations of the standard.

Visualizations

The following diagrams illustrate the key workflows and concepts related to the fluorescence-based detection of this compound.

References

An In-depth Technical Guide to the Toxic Effects of Aflatoxin B2 on Liver Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflatoxin B2 (AFB2), a mycotoxin produced by Aspergillus species, poses a significant threat to human and animal health due to its hepatotoxic effects. While less potent than its analogue, Aflatoxin B1 (AFB1), AFB2 contributes to the overall toxicity of aflatoxin-contaminated food and feed. This technical guide provides a comprehensive overview of the molecular mechanisms underlying AFB2-induced liver cell toxicity. It details the induction of oxidative stress, the activation of mitochondria-mediated apoptosis, and the modulation of key signaling pathways. Quantitative toxicological data are presented, alongside detailed experimental protocols for assessing AFB2 hepatotoxicity. This document is intended to serve as a critical resource for researchers and professionals in toxicology and drug development, facilitating a deeper understanding of AFB2's mechanisms of action and aiding in the development of potential therapeutic interventions.

Introduction

Aflatoxins are a group of mycotoxins produced by certain molds, primarily Aspergillus flavus and Aspergillus parasiticus, which are found in agricultural commodities such as maize, peanuts, and cottonseed.[1][2] Among the various types of aflatoxins, this compound (AFB2) is a dihydro derivative of the highly potent hepatocarcinogen, Aflatoxin B1 (AFB1).[3] Although generally considered less toxic than AFB1, AFB2 is a significant contributor to the overall toxic burden of aflatoxin exposure and can induce significant liver damage.[3][4] Understanding the specific molecular mechanisms of AFB2-induced hepatotoxicity is crucial for risk assessment and the development of targeted protective strategies.

Mechanisms of this compound-Induced Hepatotoxicity

The toxic effects of AFB2 on liver cells are multifaceted, involving the generation of reactive oxygen species (ROS), induction of programmed cell death (apoptosis), and interference with critical cellular signaling pathways.

Oxidative Stress

A primary mechanism of AFB2-induced liver injury is the induction of oxidative stress. This occurs when the production of ROS overwhelms the cell's antioxidant defense systems, leading to damage of lipids, proteins, and DNA.[3]

AFB2 exposure leads to a significant increase in malondialdehyde (MDA), a key indicator of lipid peroxidation, and a concurrent depletion of glutathione (GSH), a critical endogenous antioxidant.[3] This imbalance disrupts cellular redox homeostasis and contributes to hepatocellular damage.[3] While the direct interaction of AFB2 with the Keap1-Nrf2 pathway, a master regulator of the antioxidant response, is less characterized than that of AFB1, it is established that aflatoxins, in general, can downregulate Nrf2 expression, thereby weakening the cell's ability to combat oxidative stress.[1][5]

Mitochondria-Mediated Apoptosis

AFB2 is a potent inducer of apoptosis in hepatocytes, primarily through the mitochondria-mediated (intrinsic) pathway. This process is initiated by the generation of mitochondrial ROS.

The key events in AFB2-induced apoptosis include:

-

Increased ROS Production: AFB2 stimulates the production of ROS within the mitochondria.

-

Modulation of Bcl-2 Family Proteins: There is an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in balance increases the permeability of the outer mitochondrial membrane.

-

Cytochrome c Release: The change in membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and the execution of apoptosis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, survival, and proliferation. Studies have shown that AFB2 inhibits this pathway, contributing to its pro-apoptotic and pro-autophagic effects. AFB2 exposure leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR, effectively downregulating the pathway's activity. This inhibition is thought to remove the pro-survival signals, thereby sensitizing the cells to apoptosis.

Quantitative Toxicological Data

Quantitative data is essential for assessing the toxic potential of AFB2. The following tables summarize key findings from various studies.

| Parameter | Cell Type/Model | Value | Exposure Time | Reference |

| LD50 | Human Embryo Liver Cells | 35 µg/mL | 48 hours | [6] |

Table 1: Cytotoxicity of this compound

| Parameter | Model | Control | AFB2 (20 µg/kg b.w.) | % Change | Reference |

| AST (U/L) | Swiss Albino Mice | 25.17 ± 1.40 | 38.47 ± 1.51 | +52.8% | [7] |

| ALT (U/L) | Swiss Albino Mice | 21.23 ± 1.15 | 35.96 ± 1.32 | +69.4% | [7] |

Table 2: Effect of this compound on Liver Enzymes

| Parameter | Model | Control | AFB2 (20 µg/kg b.w.) | % Change | Reference |

| MDA (nmol/g tissue) | Swiss Albino Mice (Liver) | 2.15 ± 0.11 | 3.89 ± 0.14 | +80.9% | [7] |

| GSH (mg/g tissue) | Swiss Albino Mice (Liver) | 3.25 ± 0.13 | 2.45 ± 0.11 | -24.6% | [3] |

Table 3: Effect of this compound on Oxidative Stress Markers

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying AFB2 hepatotoxicity.

References

- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. KEAP1/NRF2 Mediated Activation of Oxidative Stress in Aflatoxin B1 Induced Early and Advanced Stage of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

A-Technical-Guide-to-Aflatoxin-B2-Contamination-in-Agricultural-Commodities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxin B2 (AFB2) is a mycotoxin produced by fungi of the Aspergillus genus, primarily Aspergillus flavus and Aspergillus parasiticus. It is a dihydro derivative of the more potent and widely studied Aflatoxin B1 (AFB1). While AFB2 is considered less carcinogenic than AFB1, its presence in agricultural commodities is a significant concern for human and animal health due to its own toxic properties and its frequent co-occurrence with AFB1. This guide provides a comprehensive technical overview of this compound, focusing on its contamination in agricultural products, analytical detection methods, and the molecular mechanisms of its toxicity.

Physicochemical Properties of this compound

This compound is a crystalline solid that exhibits blue fluorescence under ultraviolet (UV) light, a characteristic that is often utilized in its detection. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₇H₁₄O₆ |

| Molar Mass | 314.29 g/mol |

| Appearance | Colorless to pale yellow crystals |

| Melting Point | 286-289 °C (decomposes) |

| Solubility | Soluble in polar organic solvents like methanol, chloroform, and acetonitrile. Sparingly soluble in water. |

| UV Absorbance (in methanol) | λmax at ~265 and 362 nm |

| Fluorescence | Emits blue fluorescence under long-wave UV light (Ex: 365 nm, Em: 425-450 nm) |

This compound Contamination in Agricultural Commodities

This compound contaminates a wide range of agricultural commodities, particularly in warm and humid climates which favor the growth of Aspergillus fungi. The levels of contamination can vary significantly depending on the commodity, geographical region, and storage conditions. The following tables summarize quantitative data on AFB2 contamination in several key agricultural products.

Table 2.1: this compound Contamination in Maize (Corn)

| Region/Country | No. of Samples | Percentage of Positive Samples (%) | AFB2 Concentration Range (µg/kg) | Mean AFB2 Concentration (µg/kg) | Reference |

| Kenya (Eastern Region) | 280 | 93.1 | ND - 22.15 | 17.26 | [1] |

| South Carolina, USA | - | - | 0.372 | - | [2] |

ND: Not Detected

Table 2.2: this compound Contamination in Peanuts and Peanut Products

| Region/Country | No. of Samples | Percentage of Positive Samples (%) | AFB2 Concentration Range (µg/kg) | Mean AFB2 Concentration (µg/kg) | Reference |

| Taiwan (Imported) | 1089 | 17 | ND - Not specified | 0.41 | [3] |

| Ethiopia | 4 | - | ND - Not specified | - | [4] |

| Ho Chi Minh City, Vietnam | 350 | 13.4 | 0.4 - 53 | - | [5] |

| Kuala Terengganu, Malaysia | 20 | 35 | 0.2 - 101.8 | - | [6] |

| India | - | - | 2.42 - 2.69 | - |

ND: Not Detected

Table 2.3: this compound Contamination in Cottonseed

| Region/Country | No. of Samples | Percentage of Positive Samples (%) | AFB2 Concentration Range (µg/kg) | Mean AFB2 Concentration (µg/kg) | Reference |

| Pakistan | 110 | 80 | Not specified | Not specified (Total Aflatoxins mean: 69 µg/kg) | [7] |

| South Carolina, USA | - | - | 0.01 | - | [2] |

Table 2.4: this compound Contamination in Tree Nuts

| Nut Type | Region/Country | No. of Samples | Percentage of Positive Samples (%) | AFB2 Concentration Range (µg/kg) | Mean AFB2 Concentration (µg/kg) | Reference |

| Pistachio, Walnut, Cashew | Tabriz, Iran | 142 | - | - | - | [8] |

| Various Nuts | Global (Systematic Review) | - | - | - | - |

Table 2.5: this compound Contamination in Cereals